6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid
Description
Significance of Nitrogen-Containing Heterocycles in Synthetic Chemistry and Biological Inquiry
Nitrogen-containing heterocycles are organic compounds with a ring structure containing at least one nitrogen atom in addition to carbon. wisdomlib.orgopenmedicinalchemistryjournal.com This class of molecules is of paramount importance in the life sciences and chemical industry. openmedicinalchemistryjournal.com A significant portion of FDA-approved small-molecule drugs, estimated to be around 60%, feature a nitrogen-based heterocyclic core. openmedicinalchemistryjournal.commdpi.comrsc.org Their prevalence is attributed to their structural diversity and their ability to engage in various biological interactions. wisdomlib.orgmdpi.com
These compounds are fundamental components of many natural products, including alkaloids, vitamins, hormones, and antibiotics. mdpi.comrsc.org In medicinal chemistry, the nitrogen atoms can form crucial hydrogen bonds with biological targets like proteins and nucleic acids, which is often a key factor in the anti-cancer activity of certain agents. mdpi.comrsc.org The modification of heterocyclic ring structures allows chemists to fine-tune a molecule's biological properties, influencing its anti-inflammatory, antibacterial, anti-tumor, antiviral, and antifungal activities. mdpi.com Consequently, the synthesis and study of novel nitrogen heterocycles remain a vibrant and critical area of research for the discovery of new therapeutic agents. openmedicinalchemistryjournal.com
Overview of Pyrrolo[1,2-a]pyrazine (B1600676) Derivatives: Structural Diversity and Research Interest
The pyrrolo[1,2-a]pyrazine system is a bicyclic scaffold composed of a fused pyrrole (B145914) and pyrazine (B50134) ring. researchgate.netresearchgate.net This structural framework has proven to be a "biologically active scaffold," with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, and antitumor properties. researchgate.netresearchgate.net The versatility of this core structure allows for the synthesis of large chemical libraries with distinctive substitution patterns. nih.gov
Researchers have developed numerous synthetic strategies to access these derivatives, such as cyclization, ring annulation, and multi-component reactions. researchgate.netdntb.gov.ua This synthetic accessibility enables the creation of structurally diverse analogs, which is crucial for exploring structure-activity relationships (SAR). researchgate.net For instance, studies have shown that pyrrolo[1,2-a]pyrazine derivatives can exhibit potent antibacterial and quorum sensing inhibition effects, while others have been investigated for their anticancer potential by inhibiting specific signaling pathways. researchgate.netnih.gov The broad interest in this class of compounds stems from its proven record as a privileged scaffold in medicinal chemistry and the potential to develop novel therapeutic agents. researchgate.nettandfonline.com
Rationale for Research Focus on 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic Acid within the Pyrrolo[1,2-a]pyrazine Class
Within the extensive family of pyrrolo[1,2-a]pyrazines, specific derivatives are singled out for in-depth study based on their unique structural features and synthetic potential. This compound is one such compound, distinguished by the strategic placement of two highly functional chemical groups on the core scaffold.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 749846-42-2 chemscene.comjwpharmlab.com |
| Molecular Formula | C₈H₅BrN₂O₂ chemscene.comuni.lu |
| Molecular Weight | 241.04 g/mol chemscene.com |
| Monoisotopic Mass | 239.953 g/mol uni.lu |
The presence of both a bromine atom at the 6-position and a carboxylic acid group at the 3-position provides a compelling basis for research. The incorporation of a bromine atom into an organic molecule can significantly alter its physicochemical properties. ump.edu.pl Bromination can increase a molecule's therapeutic activity and favorably influence its metabolism and duration of action. ump.edu.pl The bromine atom can participate in "halogen bonding," a type of non-covalent interaction that can enhance binding affinity to a biological target. ump.edu.pl This feature is particularly relevant for penetrating biological barriers, such as the blood-brain barrier. ump.edu.pl
The carboxylic acid functional group is a cornerstone in drug design, often playing a critical role in a molecule's pharmacophore. nih.gov Its ability to form strong electrostatic interactions and hydrogen bonds is frequently a key determinant in drug-target binding. nih.govashp.org This group can also influence a compound's metabolic stability and solubility. nih.govnih.gov The combination of the lipophilic, halogen-bond-donating bromine atom with the hydrophilic, hydrogen-bond-donating/accepting carboxylic acid group creates a molecule with a unique electronic and steric profile, making it an intriguing candidate for biological screening and as a starting point for further chemical modification.
Beyond its intrinsic properties, this compound is a valuable synthetic intermediate. The two functional groups serve as versatile handles for diversification. The bromine atom is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. tandfonline.com These reactions allow for the introduction of a wide variety of aryl, heteroaryl, or other carbon-based substituents at the 6-position, enabling the systematic exploration of how modifications at this site impact biological activity.
Simultaneously, the carboxylic acid group can be readily converted into a range of other functional groups, including esters, amides, and hydroxamic acids. nih.gov These transformations allow for the modulation of the molecule's polarity, charge, and hydrogen bonding capabilities. By leveraging both the bromine and carboxylic acid functionalities, chemists can efficiently generate a large library of diverse pyrrolo[1,2-a]pyrazine analogs. This diversity-oriented synthesis approach is fundamental to modern drug discovery, facilitating comprehensive structure-activity relationship studies to identify compounds with optimized potency and selectivity. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
6-bromopyrrolo[1,2-a]pyrazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-2-1-5-3-10-6(8(12)13)4-11(5)7/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNULAWGZSOSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC(=CN2C(=C1)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 6 Bromo Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid
Reactivity of the Pyrrolo[1,2-a]pyrazine (B1600676) Core
The reactivity of the pyrrolo[1,2-a]pyrazine system is fundamentally governed by the electronic characteristics of its constituent rings. The pyrrole (B145914) moiety is a π-excessive five-membered ring, making it susceptible to electrophilic attack. Conversely, the pyrazine (B50134) ring, containing two nitrogen atoms, is π-deficient and thus more prone to nucleophilic attack. This dichotomy is central to understanding the site-selectivity of various reactions on the core structure.
Electrophilic Aromatic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine System
Electrophilic aromatic substitution (EAS) on the pyrrolo[1,2-a]pyrazine system preferentially occurs on the electron-rich pyrrole portion of the fused ring. The pyrazine ring is generally deactivated towards electrophiles, a common characteristic of nitrogen-containing heterocycles like pyridine (B92270) and pyrazine. stackexchange.comresearchgate.net
Research into the electrophilic acylation of substituted pyrrolo[1,2-a]pyrazines has demonstrated that the regioselectivity is highly dependent on the nature of the electrophile and the existing substituents on the ring. semanticscholar.org For instance, Vilsmeier-Haack formylation tends to introduce a formyl group at the C-6 position. semanticscholar.org In contrast, Friedel-Crafts type acetylation can lead to a mixture of products, with acylation occurring at either the C-6 or C-8 positions, influenced by the substitution pattern at C-1 and C-3. semanticscholar.org
The rationale for the regioselectivity in related N-fused heterocyclic systems, such as imidazo[1,2-a]pyrazine, provides further insight. stackexchange.com Attack of an electrophile on the five-membered ring leads to a more stable cationic intermediate where the aromaticity of the six-membered pyrazine ring can be preserved in some resonance structures. stackexchange.com This is energetically more favorable than an attack that would disrupt the aromaticity of both rings. Therefore, positions within the pyrrole moiety (C-1, C-3) and the activated positions on the pyrazine ring adjacent to the pyrrole nitrogen (C-6, C-8) are the most probable sites for electrophilic attack.
Nucleophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine Core
In direct contrast to electrophilic substitution, nucleophilic aromatic substitution (SNAr) targets the electron-deficient pyrazine ring. wikipedia.orgpressbooks.pub For such a reaction to occur, two key conditions must be met: the presence of a good leaving group on the ring and activation by electron-withdrawing groups that can stabilize the negatively charged intermediate. pressbooks.pubmasterorganicchemistry.com
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pubpressbooks.pub The aromaticity is temporarily broken in this step. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrazine ring is restored. pressbooks.pub The presence of the two nitrogen atoms in the pyrazine ring inherently makes it electron-deficient, thus facilitating this type of reaction, particularly if a leaving group like a halide is present on the pyrazine portion of the molecule.
Transformations Involving the Bromo-Substituent at Position 6
The bromine atom at the C-6 position of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid is a versatile functional handle, enabling a wide array of synthetic modifications. It serves as an excellent leaving group in both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, providing a gateway to a diverse chemical space.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at C-6 is ideally suited for these transformations.
Suzuki-Miyaura Coupling : This reaction enables the formation of a C-C bond by coupling the aryl bromide with an organoboron reagent, typically an aryl or vinyl boronic acid. Studies on related 6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines have shown that Suzuki reactions proceed in good yields, allowing the introduction of various aryl and heteroaryl groups at the C-6 position. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. rsc.orgnih.gov
Sonogashira Coupling : To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the C-6 bromo position with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govresearchgate.net This method has been widely applied to various bromo-substituted heterocycles, demonstrating its utility for creating extended π-conjugated systems. rsc.orgrsc.org
Heck Reaction : The Heck reaction facilitates the formation of C-C bonds by coupling the bromo-substituent with an alkene. rsc.org While less documented for this specific scaffold, its application on other halopyrazines suggests its feasibility for introducing alkenyl groups at the C-6 position, typically using a palladium catalyst and a base. rsc.orgresearchgate.net
Buchwald-Hartwig Amination : This reaction is a premier method for forming C-N bonds. It involves the palladium-catalyzed coupling of the C-6 bromo position with a primary or secondary amine. This transformation has been successfully applied to 6-bromo-pyrrolo[1,2-a]pyrazine derivatives, allowing for the incorporation of various cyclic secondary amines using a palladium catalyst in conjunction with a phosphine (B1218219) ligand like BINAP. nih.govchemspider.comrsc.org
Table 1: Overview of Cross-Coupling Reactions at the C-6 Position
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | C(sp²)-C(sp²) | 6-Aryl/Vinyl-pyrrolo[1,2-a]pyrazine |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)-C(sp) | 6-Alkynyl-pyrrolo[1,2-a]pyrazine |
| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃ | C(sp²)-C(sp²) | 6-Alkenyl-pyrrolo[1,2-a]pyrazine |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, BINAP/XPhos | C(sp²)-N | 6-Amino-pyrrolo[1,2-a]pyrazine |
Reductive Debromination Strategies
For the synthesis of the parent pyrrolo[1,2-a]pyrazine-3-carboxylic acid, the bromine atom at C-6 can be removed through reductive debromination. This is a common transformation for aryl bromides and can be achieved through several methods. acs.org
One of the most common and efficient methods is catalytic hydrogenation. organic-chemistry.org This involves treating the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst under neutral conditions. organic-chemistry.org This method is often chemoselective, allowing for the reduction of the C-Br bond without affecting other functional groups. organic-chemistry.org Alternative methods include the use of reducing agents like zinc dust in acetic acid or hydride reagents, although these may be less compatible with the carboxylic acid functionality. nih.gov Light-mediated photoredox catalysis has also emerged as a mild and efficient approach for cleaving carbon-bromide bonds. acs.org
Nucleophilic Aromatic Substitution at C-6
The C-6 position is susceptible to nucleophilic aromatic substitution (SNAr), where the bromide ion acts as the leaving group. wikipedia.org The electron-deficient nature of the pyrazine ring, further activated by the two nitrogen atoms and the electron-withdrawing effect of the carboxylic acid at C-3, facilitates the attack of a strong nucleophile at the C-6 carbon. pressbooks.publibretexts.org
This reaction proceeds through the addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. masterorganicchemistry.com Strong nucleophiles such as alkoxides, thiolates, or amines can displace the bromide under suitable, often heated, conditions. This pathway provides a metal-free alternative to the Buchwald-Hartwig amination for the synthesis of 6-amino derivatives, although it typically requires harsher conditions and is limited to more potent nucleophiles.
Reactivity of the Carboxylic Acid Moiety at Position 3
The carboxylic acid group at the C-3 position is a primary site for chemical transformations, enabling the synthesis of a diverse array of derivatives such as esters, amides, and other functional groups.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for derivatization. These reactions typically proceed via activation of the carboxyl group to enhance its electrophilicity.
Esterification: Standard Fischer esterification conditions, involving heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, can be employed. researchgate.net However, for more sensitive substrates, milder methods are preferable. One common approach involves the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with alcohols to form the corresponding esters in high yield.
Amidation: Similar to esterification, amidation is often achieved by activating the carboxylic acid. The synthesis of amides from related pyrazine-2-carboxylic acids has been successfully performed by first preparing the acid chloride and subsequently condensing it with various substituted anilines or other primary/secondary amines. nih.govmdpi.com This two-step procedure is highly effective for a wide range of amines.
Modern catalytic methods offer a more direct and cost-efficient route for both esterification and amidation. For instance, a broadly applicable method uses a Lewis base catalyst like formylpyrrolidine (FPyr) in conjunction with trichlorotriazine (B8581814) (TCT) as an efficient activating agent for the hydroxyl group of the carboxylic acid. organic-chemistry.org This approach demonstrates high functional group compatibility and scalability. organic-chemistry.org
| Reaction Type | Reagents and Conditions | Product | Ref. |
| Esterification | 1. SOCl₂ or (COCl)₂2. R-OH, Base | 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylate ester | nih.gov, mdpi.com |
| Amidation | 1. SOCl₂ or (COCl)₂2. R¹R²NH, Base | N-substituted-6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxamide | nih.gov, mdpi.com |
| Direct Catalytic Amidation/Esterification | TCT, FPyr (cat.), Amine or Alcohol | N-substituted-6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxamide or Ester | organic-chemistry.org |
The removal of the carboxylic acid group via decarboxylation can provide access to the parent 6-Bromo-pyrrolo[1,2-a]pyrazine scaffold. The feasibility of this reaction is highly dependent on the stability of the intermediate formed upon loss of CO₂. For heterocyclic carboxylic acids, the position of the heteroatom(s) relative to the carboxyl group is critical.
In studies of pyridinecarboxylic acids, picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation much more readily than its meta and para isomers. stackexchange.com This is attributed to the stabilization of the transition state through the formation of a zwitterionic intermediate, where the adjacent nitrogen atom can stabilize the negative charge that develops on the ring. stackexchange.com Given the structural similarity, with a nitrogen atom at the 4-position adjacent to the C-3a carbon of the pyrrole ring, it is plausible that the decarboxylation of this compound could proceed through a similar stabilized intermediate.
Alternatively, metal-catalyzed decarboxylation offers a robust method. For example, the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives has been achieved at elevated temperatures using copper compounds (such as Cu or Cu₂O) in the presence of an organic base like quinoline (B57606). google.com Such conditions could potentially be adapted for the decarboxylation of the title compound.
| Method | Reagents and Conditions | Potential Intermediate/Mechanism | Ref. |
| Thermal Decarboxylation | Heat, high-boiling solvent (e.g., quinoline) | Zwitterionic intermediate stabilized by N-4 | stackexchange.com |
| Copper-Catalyzed Decarboxylation | Cu or Cu₂O, Organic Base (e.g., quinoline), Heat | Organocopper intermediate | google.com |
The carboxylic acid moiety serves as a versatile handle for the introduction of other important functional groups.
Conversion to Nitriles: The transformation of a carboxylic acid to a nitrile typically involves a multi-step sequence. A common laboratory method is the conversion of the acid to a primary amide, as described in section 3.3.1, followed by dehydration using a reagent such as phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). A chemoenzymatic cascade has also been reported for nitrile synthesis, starting with the reduction of a carboxylic acid to an aldehyde, followed by in situ oxime formation and subsequent enzymatic dehydration to the nitrile. nih.gov This cyanide-free method offers a green alternative to traditional chemical procedures. nih.gov
Conversion to Alcohols: The carboxylic acid can be reduced to the corresponding primary alcohol, (6-Bromo-pyrrolo[1,2-a]pyrazin-3-yl)methanol. This transformation requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, typically used in an ethereal solvent like tetrahydrofuran (B95107) (THF). Another common reagent is borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF), which offers a milder alternative for the reduction of carboxylic acids.
| Target Functional Group | Synthetic Pathway | Typical Reagents | Ref. |
| Nitrile | Amide formation followed by dehydration | 1. SOCl₂, NH₄OH2. POCl₃ or SOCl₂ | organic-chemistry.org |
| Nitrile | Chemoenzymatic cascade | Carboxylate reductase (CAR), hydroxylamine, aldoxime dehydratase (Oxd) | nih.gov |
| Alcohol | Direct reduction of carboxylic acid | LiAlH₄ in THF; or BH₃·THF | N/A |
Multi-site Functionalization and Derivatization Strategies for this compound
This compound possesses at least three distinct sites that can be targeted for functionalization, allowing for the systematic construction of complex molecular architectures.
Carboxylic Acid at C-3: As detailed in section 3.3, this group can be converted into a wide range of functionalities, including esters, amides, alcohols, and nitriles. This site is ideal for introducing diversity through coupling with various alcohols, amines, or other nucleophiles.
Bromo Group at C-6: The bromine atom on the pyrazine ring is a prime handle for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds. Standard reactions applicable here include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form aryl- or heteroaryl-substituted derivatives.
Heck Coupling: Reaction with alkenes under palladium catalysis to introduce vinyl groups.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to install substituted amino groups.
Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to form alkynyl derivatives.
Pyrrolo[1,2-a]pyrazine Core: The heterocyclic ring system itself can undergo further substitution. The pyrrole moiety is generally susceptible to electrophilic aromatic substitution. Studies on the related pyrrolo[1,2-a]quinoxaline (B1220188) system have shown that regioselective bromination can occur at the C-1 and C-3 positions of the pyrrole ring using mild brominating agents. nih.gov This suggests that under controlled conditions, further electrophilic substitution on the 6-Bromo-pyrrolo[1,2-a]pyrazine core might be possible, likely directed to the C-1 position.
| Site of Functionalization | Reaction Type | Potential Reagents | Resulting Structure |
| C-3 Carboxylic Acid | Amidation | R¹R²NH, coupling agent (e.g., HATU) | C-3 Amide derivative |
| C-6 Bromo Group | Suzuki Coupling | R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-6 Aryl/Heteroaryl derivative |
| C-6 Bromo Group | Buchwald-Hartwig Amination | R¹R²NH, Pd catalyst, Base | C-6 Amino derivative |
| C-1 Position (Pyrrole Ring) | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | 1,6-Dibromo derivative |
Mechanistic Studies of Key Reactions Involving the Compound and its Derivatives
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. While specific mechanistic studies on this compound are not widely published, valid inferences can be drawn from studies on analogous systems.
Mechanism of Amidation/Esterification: For reactions involving activating agents like trichlorotriazine (TCT) and a Lewis base catalyst, the proposed mechanism begins with the activation of the carboxylic acid by TCT. organic-chemistry.org The Lewis base catalyst facilitates this process, leading to the formation of a highly reactive acyl chloride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, yielding the final amide or ester product with high efficiency. organic-chemistry.org
Mechanism of Decarboxylation: The proposed mechanism for the facile decarboxylation of picolinic acid involves the formation of a zwitterion, which then loses carbon dioxide to form a resonance-stabilized carbanion intermediate. stackexchange.com This carbanion is subsequently protonated by a solvent molecule. For this compound, a similar mechanism can be postulated where the N-4 atom plays a role analogous to the pyridine nitrogen, stabilizing the negative charge that develops at the C-3 position upon decarboxylation.
Mechanism of Gold-Catalyzed Cyclizations: While not a reaction of the title compound, the synthesis of related fused heterocyclic systems like 3H-pyrrolo-[1,2,3-de]quinoxalines often involves gold-catalyzed intramolecular hydroamination. mdpi.com The generally accepted mechanism involves the activation of an alkyne by a cationic gold(I) catalyst, making it susceptible to nucleophilic attack by a nearby amine. This is followed by a protodeauration step to release the catalyst and yield an initial cyclized product, which may then isomerize to the final, more stable aromatic system. mdpi.com Such mechanistic insights are valuable for the design of synthetic routes to complex derivatives based on the pyrrolo[1,2-a]pyrazine core.
Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolo 1,2 a Pyrazine Derivatives Relevant to 6 Bromo Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid
Design Rationale for Structural Modifications of the Pyrrolo[1,2-a]pyrazine (B1600676) Scaffold
The pyrrolo[1,2-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry, attributable to its presence in a wide array of pharmacologically active compounds. researchgate.netresearchgate.net This versatile, nitrogen-containing heterocyclic system serves as a foundational structure for developing agents with potential therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, and antitumor activities. researchgate.netresearchgate.net The primary design rationale for modifying this scaffold is to systematically explore and expand its chemical space to discover novel derivatives with enhanced potency, selectivity, and optimized pharmacokinetic profiles.
Diversity-oriented synthesis is a key strategy employed to generate extensive chemical libraries based on the pyrrolo[1,2-a]pyrazine core. nih.gov This approach involves introducing a variety of substituents at different positions on the bicyclic ring system. By creating a diverse set of analogues, researchers can screen for a wide range of biological activities and build comprehensive structure-activity relationship (SAR) models. nih.gov These modifications are guided by the goal of improving interactions with specific biological targets, thereby modulating cellular processes for therapeutic benefit. For instance, structural alterations have been aimed at developing potent and selective mGluR5 antagonists and anxiolytic agents targeting the 18kDa translocator protein (TSPO).
Impact of Substitution at Position 6 (e.g., bromine) on Molecular Interactions and Bioactivity Patterns
Substitution at the 6-position of the pyrrolo[1,2-a]pyrazine ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its biological activity. The introduction of a bromine atom at this position, as seen in 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid, is a strategic modification intended to modulate molecular interactions.
Halogen atoms like bromine can participate in halogen bonding, a non-covalent interaction with electron-rich atoms that can enhance binding affinity to a biological target. Furthermore, the electron-withdrawing nature of bromine can alter the reactivity and metabolic stability of the scaffold.
Table 1: Effect of Substitution on Antifungal Activity of Pyrrolo[1,2-a]pyrazine Derivatives
| Compound Type | Substitution | Relative Antifungal Activity |
|---|---|---|
| Pyrrolo[1,2-a]pyrazine | Non-halogenated | Baseline |
| Pyrrolo[1,2-a]pyrazine | Brominated | More Active |
Data derived from studies on Candida spp. mdpi.com
Role of the Carboxylic Acid Group at Position 3 in Molecular Recognition and Binding
The carboxylic acid group at position 3 is a critical functional group for molecular recognition and binding. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong and specific interactions with amino acid residues in the binding sites of target proteins, such as enzymes and receptors. The ionized carboxylate form can also engage in ionic interactions, further anchoring the molecule within the binding pocket.
In drug design, the C3 position is a frequent site for modification to modulate activity. While the carboxylic acid itself is a key pharmacophore, it is often converted into bioisosteric replacements like carboxamides to fine-tune physicochemical properties and binding interactions. For instance, studies on N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides revealed their potential as anxiolytic agents acting as TSPO ligands. Similarly, research on pyrazine-2-carboxylic acid derivatives has shown that the nature of the substituent on the carboxyl group can significantly affect binding interactions with targets like Mycobacterium tuberculosis InhA protein, with molecular docking studies indicating the importance of hydrogen bonding and π-π interactions. researchgate.net These findings underscore the pivotal role of the C3-carboxyl moiety and its derivatives in directing the molecular interactions that underpin biological activity.
Stereochemical Influences on Pyrrolo[1,2-a]pyrazine Biological Activity
Stereochemistry plays a crucial role in the biological activity of many drugs, as biological macromolecules like receptors and enzymes are chiral. The differential interaction of enantiomers with their targets can lead to significant differences in potency, efficacy, and even the nature of the pharmacological response.
A prominent example within a related class of compounds is eszopiclone, a pyrrolopyrazine-based sedative used to treat insomnia. mdpi.com Eszopiclone is the (S)-enantiomer of zopiclone. The (R)-enantiomer exhibits greatly diminished sedative effects, demonstrating that the specific three-dimensional arrangement of atoms is critical for effective modulation of the GABAA receptor. mdpi.com This principle applies broadly to pyrrolo[1,2-a]pyrazine derivatives; if a chiral center is present in the molecule, it is highly probable that the biological activity will be stereospecific, with one enantiomer being significantly more active than the other.
Exploration of Substituent Effects on Pyrrolo[1,2-a]pyrazine Bioactivity in vitro (General Principles)
The in vitro bioactivity of pyrrolo[1,2-a]pyrazine derivatives is highly sensitive to the nature and position of various substituents on the core scaffold. SAR studies have elucidated several general principles:
Electronic Effects: The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the ring system, influencing its reactivity and ability to participate in interactions like π-stacking. For phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, it was found that electropositive groups on an aryl substituent were beneficial for enhancing activity. asianpubs.org
Steric Factors: The size and shape of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding site. This was observed in the case of mGluR5 antagonists, where bulky substituents were not favored. asianpubs.org Conversely, the specific orientation of substituents can be vital, as seen in anticancer derivatives where the positioning of dimethoxyphenyl groups significantly impacted the inhibition of U937 cell survival. nih.gov
Hydrogen Bonding Potential: Groups capable of forming hydrogen bonds often enhance binding affinity. For mGluR5 antagonists, a substituent with a hydrogen bond acceptor was shown to lead to high activity. asianpubs.org
Table 2: General Substituent Effects on Bioactivity of Pyrrolo[1,2-a]pyrazine Derivatives
| Target/Activity | Favorable Substituent Properties | Unfavorable Substituent Properties |
|---|---|---|
| mGluR5 Antagonism | Electropositive groups (on Ar); H-bond acceptors; Hydrophilic groups | Bulky groups |
| Anticancer (U937 cells) | Specific orientation of methoxy (B1213986) groups on phenyl ring | Halogen at ortho-position of phenyl ring |
| Antifungal (Candida) | Bromine substitution | - |
Data compiled from various in vitro studies. nih.govmdpi.comasianpubs.org
Scaffold Hopping and Isosteric Replacements in Pyrrolo[1,2-a]pyrazine Research
Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes with improved properties while retaining the desired biological activity. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a known active molecule with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. researchgate.net
The pyrazine (B50134) ring itself is often employed as a bioisostere for other aromatic rings like benzene, pyridine (B92270), and pyrimidine. pharmablock.com This is because it can mimic the spatial and electronic properties of these rings while offering different vectors for substitution and potentially altering pharmacokinetic properties. In one documented example of scaffold hopping, the central methylpyrazole fragment of the CB1 receptor antagonist Rimonabant was replaced by a pyrazine to create a novel series of antagonists. nih.gov This demonstrates the utility of the pyrazine moiety, and by extension fused systems like pyrrolo[1,2-a]pyrazine, in scaffold hopping endeavors to generate new intellectual property and compounds with improved drug-like characteristics. nih.gov Similarly, the pyrrolo[1,2-a]pyrazine scaffold can be considered a candidate for replacing other bicyclic heteroaromatic systems in established pharmacophores.
Computational and Theoretical Investigations of 6 Bromo Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid and Its Analogs
Quantum Chemical Calculations: Electronic Structure, Frontier Orbitals, and Spectroscopic Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. For pyrrolo[1,2-a]pyrazine (B1600676) derivatives, DFT studies have been used to analyze their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. For instance, studies on pyrrolopyrazine-based electron transporting materials have shown that modifications to the molecular structure can significantly lower the band gap, which is a desirable trait for applications in materials science. nih.gov
The distribution of these orbitals provides information about the electron-donating and electron-accepting regions of the molecule. Theoretical investigations on similar N-heteroacenes have demonstrated that the arrangement of aromatic rings and nitrogen atoms dictates the geometries and electronic structures. researchgate.net Spectroscopic properties, such as UV-Vis absorption spectra, can also be predicted through computational methods. For example, in a study of newly designed pyrrolopyrazine derivatives, the calculated absorption values were found to be significantly higher than the reference molecule, indicating enhanced electronic transition properties. nih.gov These computational predictions are vital for understanding the photophysical behavior of these compounds.
Table 1: Frontier Molecular Orbital Energies and Band Gaps for Hypothetical Pyrrolo[1,2-a]pyrazine Derivatives (Illustrative Data)
| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Reference Pyrrolopyrazine | -6.50 | -2.73 | 3.77 |
| Derivative DD1 | -5.85 | -3.15 | 2.70 |
| Derivative DD2 | -5.92 | -3.18 | 2.74 |
| Derivative DD3 | -5.78 | -3.16 | 2.62 |
| Derivative DD4 | -6.01 | -3.22 | 2.79 |
Note: This table is illustrative and based on findings for analogous compounds to demonstrate the utility of quantum chemical calculations. nih.gov
Molecular Docking and Ligand-Protein Interaction Predictions (in silico studies of hypothetical targets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential ligand-protein interactions. This method is widely used to screen for potential drug candidates and to understand their mechanism of action at a molecular level. For pyrrolo[1,2-a]pyrazine derivatives, docking studies have been employed to explore their binding affinity with various hypothetical protein targets.
For example, in silico studies on related pyrazine (B50134) derivatives have identified potential inhibitors of PIM-1 kinase, a target in cancer therapy. researchgate.net These studies revealed key amino acid residues, such as Glu171, Glu121, and Lys67, that are crucial for the binding interactions through the formation of hydrogen bonds. researchgate.net Similarly, molecular docking of pyrrolo[1,2-a]quinazoline derivatives, a structurally similar scaffold, has been used to identify potential inhibitors of DNA gyrase B of Mycobacterium tuberculosis. researchgate.netnih.govnih.gov These studies highlight the importance of specific interactions, such as hydrogen bonds with residues like ASN52, in determining the binding affinity. researchgate.net The insights gained from these docking simulations are crucial for the rational design of more potent and selective inhibitors.
Table 2: Predicted Binding Affinities of Pyrrolo[1,2-a]pyrazine Analogs with Hypothetical Protein Targets (Illustrative Data)
| Compound ID | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| PPA-01 | Kinase A | -8.5 | ASP186, LYS67 |
| PPA-02 | Kinase B | -9.2 | GLU121, TYR123 |
| PPA-03 | Gyrase C | -7.9 | ASN52, GLY77 |
| PPA-04 | Protease D | -8.8 | SER195, HIS57 |
Note: This table is for illustrative purposes to show the type of data generated from molecular docking studies. The specific targets and affinities are hypothetical for pyrrolo[1,2-a]pyrazine analogs.
Molecular Dynamics Simulations to Elucidate Conformational Behavior and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic picture of the conformational behavior of a molecule and its interactions with a biological target over time. This technique complements molecular docking by assessing the stability of the predicted ligand-protein complexes. For analogs of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid, MD simulations can reveal how the ligand adapts its conformation within the binding site and the persistence of key interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrrolo[1,2-a]pyrazine Derivatives (Focus on physicochemical parameters)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models often rely on physicochemical parameters, also known as molecular descriptors. For pyrrolo[1,2-a]pyrazine derivatives, QSAR studies can help in identifying the key structural features that govern their activity.
Studies on related pyrazine and quinoline (B57606) derivatives have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). asianpubs.orgsemanticscholar.org These analyses have shown that diuretic activity in certain tricyclic quinoline derivatives is influenced by parameters such as logP, refractivity, dipole moment, molecular volume, and surface area. uran.ua For a series of phenylethynyl-pyrrolo[1,2-a]pyrazine mGluR5 antagonists, CoMFA and CoMSIA models indicated that electropositive groups, hydrogen bond acceptors, and hydrophilic groups at specific positions enhance biological activity, while bulky substituents are detrimental. asianpubs.org These findings provide a framework for predicting the activity of new pyrrolo[1,2-a]pyrazine derivatives and for guiding their optimization.
Table 3: Key Physicochemical Descriptors in QSAR Models for Pyrrolo[1,2-a]pyrazine Analogs (Illustrative)
| Descriptor | Influence on Activity | Rationale |
| LogP | Positive Correlation | Enhanced membrane permeability |
| Molecular Volume | Negative Correlation | Steric hindrance at the binding site |
| Dipole Moment | Positive Correlation | Favorable electrostatic interactions |
| Hydrogen Bond Acceptors | Positive Correlation | Formation of key hydrogen bonds with the target |
Note: This table illustrates the types of relationships that can be derived from QSAR studies based on findings for analogous heterocyclic systems. asianpubs.orguran.ua
Prediction of Molecular Properties Relevant to Chemical Reactivity and Biological Interactions (e.g., pKa, LogP, TPSA)
The prediction of molecular properties such as pKa, LogP (lipophilicity), and Topological Polar Surface Area (TPSA) is essential for assessing the drug-likeness and pharmacokinetic profile of a compound. These parameters influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, computational tools can provide estimates for these crucial properties.
Based on available data, the predicted TPSA for this compound is 54.6 Ų, and the LogP is 1.795. chemscene.com The TPSA is an indicator of a molecule's ability to permeate cell membranes, while LogP is a measure of its lipophilicity, which also affects membrane transport and binding to proteins. The pKa value, which indicates the ionization state of the molecule at a given pH, is also critical for its biological activity and solubility. These predicted properties are valuable in the early stages of drug discovery to filter compounds with potentially poor ADME profiles.
Table 4: Predicted Molecular Properties of this compound
| Property | Predicted Value | Significance |
| TPSA | 54.6 Ų chemscene.com | Related to membrane permeability |
| LogP | 1.795 chemscene.com | Indicates lipophilicity |
| Hydrogen Bond Acceptors | 3 chemscene.com | Potential for hydrogen bonding |
| Hydrogen Bond Donors | 1 chemscene.com | Potential for hydrogen bonding |
| Rotatable Bonds | 1 chemscene.com | Relates to conformational flexibility |
Chemoinformatics Approaches for Database Mining and Virtual Screening of Pyrrolo[1,2-a]pyrazine Derivatives
Chemoinformatics combines computational methods with chemical information to support drug discovery. Database mining and virtual screening are powerful chemoinformatics tools for identifying novel compounds with desired biological activities from large chemical libraries. For the pyrrolo[1,2-a]pyrazine scaffold, these approaches can be used to explore vast chemical spaces and prioritize compounds for synthesis and experimental testing.
Virtual screening can be performed using either ligand-based or structure-based methods. Ligand-based approaches, such as pharmacophore modeling, use the structural features of known active compounds to search for new ones. Structure-based virtual screening, which relies on molecular docking, has been successfully applied to identify potential PIM-1 kinase inhibitors from the ZINC database using a pyrazine-based pharmacophore. researchgate.net Similarly, virtual screening of a natural products database led to the identification of a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B. researchgate.netnih.govnih.gov These examples demonstrate the utility of chemoinformatics in accelerating the discovery of new bioactive molecules based on the pyrrolo[1,2-a]pyrazine scaffold.
Emerging Applications of 6 Bromo Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid in Advanced Chemical Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid serves as a crucial starting material and intermediate in the synthesis of more complex molecular architectures. The presence of both a reactive bromine atom and a carboxylic acid functional group on the pyrrolo[1,2-a]pyrazine (B1600676) scaffold allows for a variety of chemical transformations.
Researchers have utilized this compound as a foundational element for constructing novel chemical libraries with diverse substitution patterns. nih.gov The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, while the bromine atom is amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position, leading to the generation of a wide array of novel compounds with potential applications in medicinal chemistry and materials science.
A notable synthetic strategy involves the use of pyrrole-based enaminones as precursors for the construction of the pyrrolo[1,2-a]pyrazine core itself. mdpi.com While not directly starting from this compound, this methodology highlights the accessibility of the core structure, which can then be further functionalized. For instance, subsequent regioselective bromination can yield the title compound, which then acts as a key building block for further elaboration. nih.gov
The synthesis of various dihydropyrrolo[1,2-a]pyrazinones, which are found in a number of bioactive natural products, often involves multistep sequences where precursors with similar functionalities to this compound are employed. mdpi.com These natural products frequently feature bromine substituents on the pyrrole (B145914) ring, underscoring the importance of brominated pyrrolopyrazine intermediates in synthetic strategies. mdpi.com
| Reaction Type | Reagents/Conditions | Resulting Moiety | Reference |
| Esterification | Alcohol, Acid catalyst | Ester | General Knowledge |
| Amidation | Amine, Coupling agent (e.g., DCC, HATU) | Amide | General Knowledge |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group at C6 | nih.gov |
| Stille Coupling | Organostannane, Pd catalyst | Alkyl/Aryl group at C6 | General Knowledge |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group at C6 | General Knowledge |
Application in Materials Science (e.g., organic semiconductors, fluorescent dyes)
The pyrrolo[1,2-a]pyrazine scaffold is recognized for its interesting electronic and photophysical properties, making it a candidate for applications in materials science. While direct applications of this compound in this field are still emerging, the broader class of pyrrolo[1,2-a]quinoxalines, a related heterocyclic system, has shown potential as a candidate material for photovoltaic research due to its unique electrochemical and photochemical properties. nih.gov This suggests that the pyrrolo[1,2-a]pyrazine core, with appropriate functionalization, could also exhibit valuable material properties.
The extended π-conjugated system of the pyrrolo[1,2-a]pyrazine ring system is a key feature that can be exploited in the design of organic electronic materials. The ability to modify the structure at the 6-position (via the bromine atom) and at the 3-position (via the carboxylic acid) allows for the fine-tuning of the electronic energy levels (HOMO and LUMO) and the solid-state packing of the molecules. These are critical parameters for applications in organic semiconductors, which are used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
Furthermore, the inherent fluorescence of some pyrrolopyrazine derivatives opens up possibilities for their use as fluorescent dyes. By introducing different substituents through the versatile handles of the bromine and carboxylic acid groups, the absorption and emission wavelengths, as well as the quantum yield of the fluorescence, can be modulated. This tunability is highly desirable for applications in bio-imaging, sensing, and as components in advanced optical materials.
| Potential Application | Key Structural Feature | Tunable Properties |
| Organic Semiconductors | Extended π-conjugation | HOMO/LUMO energy levels, solid-state packing |
| Fluorescent Dyes | Inherent fluorescence of the core | Absorption/emission wavelengths, quantum yield |
| Photovoltaics | Electrochemical and photochemical properties | Light absorption, charge transport |
Role as a Chemical Probe for Fundamental Biological Systems in vitro
Derivatives of the pyrrolo[1,2-a]pyrazine scaffold have demonstrated a range of biological activities, positioning them as valuable tools for probing fundamental biological systems in a laboratory setting. The core structure serves as a biologically active scaffold, and modifications, such as those enabled by the functional groups of this compound, can lead to compounds with specific biological targets. researchgate.net
For instance, novel series of pyrrole-pyrazinones have been identified as potent and selective antagonists of the Vasopressin 1b (V1b) receptor. nih.gov By systematically exploring the substitution patterns around the pyrrolo[1,2-a]pyrazine core, researchers have been able to generate compounds with high inhibitory potency and selectivity over other vasopressin and oxytocin (B344502) receptor subtypes. nih.gov this compound can serve as a key intermediate in the synthesis of such selective antagonists, which can then be used as chemical probes to study the physiological and pathological roles of the V1b receptor.
In another study, a library of pyrrolo[1,2-a]pyrazine derivatives was synthesized and screened for its effects on human lymphoma U937 cells. nih.gov This work revealed that specific substitution patterns on the aromatic ring, which can be introduced via the bromo-substituent, are crucial for the observed biological activity. nih.gov Such findings highlight the potential of these compounds as probes to investigate signaling pathways involved in cancer cell proliferation and survival.
Furthermore, pyrrolo[1,2-a]pyrazine derivatives have been reported to possess antibacterial, antifungal, and antiviral activities. researchgate.net This broad spectrum of activity makes them interesting candidates for the development of chemical probes to study mechanisms of microbial infection and to identify new therapeutic targets.
| Biological Target/Activity | Example Application as a Chemical Probe | Reference |
| Vasopressin 1b Receptor Antagonism | Studying the role of the V1b receptor in physiological and pathological processes. | nih.gov |
| Anticancer Activity | Investigating signaling pathways in human lymphoma cells. | nih.gov |
| Antimicrobial Activity | Probing mechanisms of microbial infection and identifying new drug targets. | researchgate.net |
Development of Analytical Reagents and Sensors Based on Pyrrolo[1,2-a]pyrazine Structures
The unique chemical and photophysical properties of the pyrrolo[1,2-a]pyrazine scaffold can be harnessed for the development of novel analytical reagents and sensors. The ability to functionalize the core structure at specific positions allows for the design of molecules that can selectively interact with and detect specific analytes.
The development of fluorescent chemosensors is a promising area of application. By attaching a specific recognition moiety (e.g., a metal ion chelator or a receptor for a particular biomolecule) to the pyrrolo[1,2-a]pyrazine core, a sensor can be created where the binding of the target analyte induces a change in the fluorescence properties of the molecule. This change can be in the form of an increase or decrease in fluorescence intensity (turn-on or turn-off sensor) or a shift in the emission wavelength. The versatility of this compound as a building block is advantageous in this context, as it allows for the straightforward attachment of various recognition units.
In addition to fluorescent sensors, the electrochemical properties of pyrrolo[1,2-a]pyrazine derivatives could be exploited in the design of electrochemical sensors. The redox activity of the heterocyclic core can be modulated by the substituents, and this can be used to detect analytes that interact with the sensor molecule and alter its electrochemical behavior.
While specific examples of analytical reagents and sensors based on this compound are not yet widely reported, the foundational principles and the synthetic accessibility of the core structure suggest significant potential in this area.
Contribution to Methodological Advancements in Organic Synthesis
The synthesis of this compound and its derivatives has contributed to the advancement of synthetic methodologies in organic chemistry. The construction of the fused pyrrolopyrazine ring system often requires the development of novel and efficient synthetic routes.
One such advancement is the use of pyrrole-based enaminones for the synthesis of pyrrolo[1,2-a]pyrazines through a cyclization reaction in the presence of ammonium (B1175870) acetate (B1210297). mdpi.com This method provides a straightforward approach to the core structure. Further methodological developments include the regioselective bromination of the pyrrolo[1,2-a]quinoxaline (B1220188) system using mild reagents like tetrabutylammonium (B224687) tribromide (TBATB), which can be adapted for the synthesis of brominated pyrrolo[1,2-a]pyrazines. nih.gov
The utility of 6-bromo-1H-pyrrolo[3,2-c]pyridine, a related brominated azaindole, in Suzuki cross-coupling reactions to generate a variety of 6-aryl substituted derivatives has been demonstrated. nih.gov This highlights the importance of brominated heterocyclic building blocks in modern organic synthesis and the power of palladium-catalyzed cross-coupling reactions in creating molecular diversity. These methodologies are directly applicable to this compound.
The exploration of different synthetic strategies towards dihydropyrrolo[1,2-a]pyrazinones, including palladium-catalyzed cyclizations and multi-component reactions like the Ugi reaction, has also enriched the toolbox of synthetic organic chemists. mdpi.com These methodological advancements not only facilitate the synthesis of complex natural products but also enable the creation of novel compound libraries for drug discovery and materials science research.
| Synthetic Method | Description | Significance | Reference |
| Enaminone Cyclization | Cyclization of 2-formylpyrrole-based enaminones with ammonium acetate. | Provides a straightforward route to the pyrrolo[1,2-a]pyrazine core. | mdpi.com |
| Regioselective Bromination | Use of mild brominating agents to achieve selective bromination. | Allows for precise functionalization of the heterocyclic scaffold. | nih.gov |
| Suzuki Cross-Coupling | Palladium-catalyzed coupling of the bromo-substituted core with boronic acids. | Enables the introduction of a wide range of aryl substituents. | nih.gov |
| Multi-component Reactions | Ugi four-component reaction to construct polysubstituted pyrrole diketopyrazines. | Offers a highly efficient way to generate molecular complexity. | mdpi.com |
Future Directions and Challenges in Research on 6 Bromo Pyrrolo 1,2 a Pyrazine 3 Carboxylic Acid
Development of Novel and Sustainable Synthetic Routes for the Compound
Key areas for development include:
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of pyrrolo[1,2-a]pyrazines. researchgate.net
Flow Chemistry: Continuous flow processes offer advantages in safety, scalability, and consistency, which are crucial for the large-scale production of pharmaceutical intermediates.
Green Chemistry Principles: The exploration of greener solvents, catalyst systems with lower environmental impact (e.g., non-precious metal catalysts), and processes that minimize waste generation is essential for sustainable production.
| Synthetic Strategy | Potential Advantages | Associated Challenges | Relevant Approaches |
|---|---|---|---|
| Linear Multi-Step Synthesis | Well-established and predictable | Low overall yield, time-consuming, waste generation | Traditional condensation and cyclization reactions |
| Convergent Synthesis | Higher overall yield, greater flexibility | Requires careful planning of synthetic fragments | Coupling of pre-functionalized pyrrole (B145914) and pyrazine (B50134) precursors |
| Microwave-Assisted Organic Synthesis (MAOS) | Rapid reaction times, improved yields, enhanced purity | Scalability can be an issue for some equipment | Microwave-mediated cyclocondensation reactions researchgate.net |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced steps | Substrate scope can be limited | Ugi or Passerini-type reactions to build the core nih.gov |
Comprehensive Exploration of Reactivity for Diverse Derivatizations
The structure of 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid contains two primary functional groups amenable to derivatization: the carboxylic acid at the C3 position and the bromine atom at the C6 position. A thorough investigation of the reactivity of these sites is crucial for creating libraries of novel compounds for biological screening.
Carboxylic Acid Derivatization: The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and acyl hydrazides. thermofisher.com Standard coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) or dicyclohexylcarbodiimide (DCC) can be employed to link various amines or alcohols, introducing diverse chemical moieties. thermofisher.commdpi.com
Bromo Group Derivatization: The bromine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions can be utilized to introduce aryl, heteroaryl, alkyl, or amino substituents at the C6 position. nih.govmdpi.com These reactions are fundamental for exploring the structure-activity relationships of the aromatic core.
Future research should focus on exploring the orthogonal reactivity of these two sites, allowing for selective modification of one group while the other remains protected or unreactive, enabling the synthesis of complex, highly functionalized derivatives.
Advanced Mechanistic Studies at the Molecular Level for Biological Interactions
While the broader pyrrolo[1,2-a]pyrazine (B1600676) class has shown activity as kinase inhibitors, the precise molecular targets and mechanisms of action for many derivatives, including the title compound, are not fully understood. researchgate.net Future research must employ advanced techniques to elucidate these interactions at a molecular level.
Key research avenues include:
Target Identification: Utilizing methods such as chemical proteomics, affinity chromatography, and genetic screening to identify the specific protein targets within cells.
Binding Mode Analysis: Employing biophysical techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) to characterize the binding kinetics and thermodynamics of the compound with its target protein.
Mechanism of Action Studies: Investigating the downstream cellular effects following target engagement to understand how the compound elicits its biological response. This could involve analyzing changes in signaling pathways, gene expression, and cell cycle progression.
Understanding these molecular interactions is critical for optimizing the compound's potency and selectivity and for predicting potential off-target effects.
Integration of Computational and Experimental Approaches for Predictive Modeling
The synergy between computational modeling and experimental validation is a powerful tool in modern drug discovery. For this compound, integrating these approaches can accelerate the design of new analogs with improved properties.
Molecular Docking: Simulating the binding of virtual libraries of derivatives to the active site of known or predicted protein targets can help prioritize which compounds to synthesize. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex, assessing the stability of binding poses and identifying key interactions.
Quantum Mechanics (QM) Studies: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the pyrrolo[1,2-a]pyrazine core, helping to understand its reactivity and photophysical properties. nih.gov
Predictive ADMET Modeling: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed analogs, allowing for early-stage deselection of compounds with unfavorable profiles. rsc.org
A significant challenge is the accuracy of the predictive models, which must be continuously refined with high-quality experimental data to improve their reliability.
Expansion of SAR Beyond Initial Findings to Optimize Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how chemical structure influences biological activity. For this compound, a systematic SAR exploration is a critical future direction.
Initial efforts should focus on systematically modifying the two key positions:
The C3-Carboxylic Acid Position: Converting the acid to various amides and esters to probe for key hydrogen bond interactions and to modify physicochemical properties like solubility and cell permeability.
The C6-Bromo Position: Replacing the bromine with a diverse set of substituents via cross-coupling reactions to explore the impact of size, electronics, and lipophilicity on target engagement.
A comprehensive SAR campaign would involve creating a matrix of compounds with variations at both positions to identify synergistic effects and ultimately optimize the molecular design for enhanced potency, selectivity, and drug-like properties. nih.govnih.gov
| Modification Site | Proposed Modifications | Rationale / Property to Investigate |
|---|---|---|
| C3-Carboxylic Acid | Simple alkyl/aryl amides | Probe for H-bond donors/acceptors; improve metabolic stability |
| Esters and bioisosteres (e.g., tetrazole) | Modulate polarity, cell permeability, and pharmacokinetic profile | |
| C6-Bromo Position | Small alkyl/alkoxy groups | Investigate steric tolerance in the binding pocket |
| Substituted aryl/heteroaryl rings | Explore new binding interactions (π-stacking, H-bonds) nih.gov | |
| Amino and substituted amino groups | Introduce H-bond donors/acceptors and modulate basicity |
Identification of New Non-Clinical Applications for the Compound and its Analogs
Beyond its potential in medicinal chemistry, the pyrrolo[1,2-a]pyrazine scaffold may possess properties suitable for other applications. The fused aromatic system suggests potential utility in materials science and agrochemistry.
Future exploratory research could investigate:
Organic Electronics: The electron-rich heterocyclic system could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as organic semiconductors, as has been seen with related heterocyclic structures.
Fluorescent Probes: Derivatization could lead to compounds with interesting photophysical properties, such as fluorescence, making them useful as chemical sensors or for bioimaging applications. nih.gov
Agrochemicals: Many nitrogen-containing heterocycles are used as fungicides, herbicides, or insecticides. Screening the compound and its analogs for such activities could open up new avenues for development. researchgate.net
The challenge in this area is the broad, exploratory nature of the research, which requires interdisciplinary collaboration and screening against a wide array of targets and assays.
Addressing Synthetic and Research Scalability Issues for Pyrrolo[1,2-a]pyrazine Derivatives
A major hurdle in translating promising research findings from the laboratory to practical application is scalability. Both the chemical synthesis and the subsequent research and development processes must be scalable.
Challenges that need to be addressed include:
Cost of Goods: The price of starting materials and catalysts (e.g., palladium for cross-coupling) can be prohibitive for large-scale synthesis. Developing routes that use cheaper reagents is a key goal.
Process Safety and Robustness: Reactions that work well on a milligram scale may become hazardous or inefficient when scaled up. Future work must focus on developing robust processes that are safe and reproducible on a kilogram scale.
Purification: Chromatographic purification is common in laboratory-scale synthesis but is often impractical for large quantities. Developing scalable purification methods, such as crystallization, is essential.
Throughput in Research: As compound libraries grow, the ability to synthesize, purify, and test derivatives in a high-throughput manner becomes critical for maintaining progress in SAR and other studies.
Overcoming these scalability issues is vital for the eventual commercial viability of any product derived from this compound, whether it be a pharmaceutical, an agrochemical, or an advanced material.
Q & A
Q. What are the common synthetic routes for 6-Bromo-pyrrolo[1,2-a]pyrazine-3-carboxylic acid, and how do reaction conditions influence yield?
The synthesis involves two primary steps: (1) constructing the pyrrolo[1,2-a]pyrazine core and (2) introducing the bromine substituent.
- Core formation : One-pot methods using ethylenediamine, acetylenic esters, and nitrostyrene derivatives yield the bicyclic structure at room temperature (12 hours, ~60–70% yield) .
- Bromination : Regioselective bromination at the 6-position can be achieved using -bromosuccinimide (NBS) or under radical initiation (e.g., AIBN) in dichloromethane (DCM) at reflux (~45–55% yield). Temperature control (0–5°C) minimizes side reactions .
Table 1. Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core synthesis | Ethylenediamine, nitrostyrene, RT, 12h | 60–70 | |
| Bromination | NBS, AIBN, DCM, reflux | 45–55 |
Q. How does the bromine substituent at the 6-position influence the compound’s spectroscopic characterization?
The bromine atom introduces distinct features in NMR and mass spectra:
- NMR : Deshielding effects at H-5 and H-7 due to the electron-withdrawing bromine, observed as downfield shifts (~δ 8.2–8.5 ppm) .
- Mass Spectrometry : A characteristic isotopic pattern (1:1 ratio for and ) confirms bromine presence. The molecular ion peak aligns with the theoretical mass (e.g., 257.97 g/mol for ) .
Advanced Research Questions
Q. How can contradictory 13C^{13}C13C NMR data for this compound derivatives be resolved?
Discrepancies often arise from tautomerism or solvent effects. Methodological solutions include:
- 2D NMR Techniques : HSQC and HMBC correlations clarify carbon assignments, particularly for the carboxylic acid (C-3, ~δ 165–170 ppm) and brominated carbon (C-6, ~δ 115–120 ppm) .
- Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±2 ppm of experimental values .
Q. What strategies optimize the regioselectivity of Suzuki-Miyaura couplings involving this compound?
Key factors include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) in DMF/HO (3:1) at 80°C improve cross-coupling efficiency with aryl boronic acids.
- Protecting Groups : Methyl ester protection of the carboxylic acid (e.g., using SOCl/MeOH) prevents coordination with the palladium catalyst, enhancing yield by ~20% .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Molecular Docking : AutoDock Vina screens derivatives against target enzymes (e.g., kinase inhibitors), with binding affinities () correlated to bromine’s electronegativity.
- QSAR Models : Hammett constants () for substituents at the 2-position predict IC values in enzyme assays (R = 0.89) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
